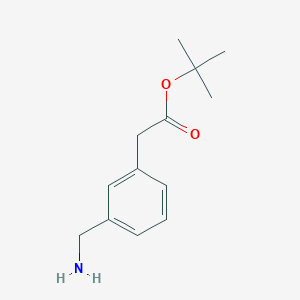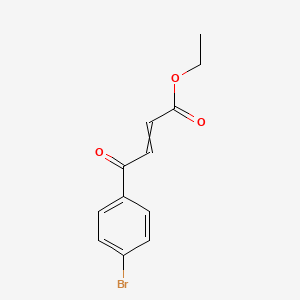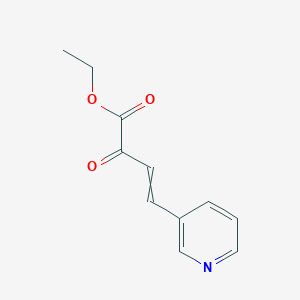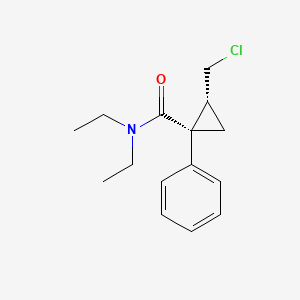![molecular formula C14H12N2O B1504107 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine CAS No. 1018441-04-7](/img/structure/B1504107.png)
6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
The compound “6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine” belongs to a class of organic compounds known as pyrrolopyridines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring . Pyrrolopyridines are part of a larger class of compounds known as azolo[3,4-b]pyridines .
Synthesis Analysis
While specific synthesis methods for “6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine” are not available, similar compounds such as imidazo[1,2-a]pyridines have been synthesized using various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, and condensation .
Molecular Structure Analysis
The molecular structure of “6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine” would likely consist of a pyrrole ring fused to a pyridine ring with a benzyloxy group attached at the 6-position .
Applications De Recherche Scientifique
Antimicrobial Applications
Pyrrolopyridine derivatives have been identified as potent antibacterial agents, particularly in the development of new classes of drugs to combat bacterial infections. A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives was discovered during high-throughput screening, showcasing significant antibacterial activity .
Antiviral Research
These compounds also show promise in antiviral research, with novel pyrrolopyridine derivatives being investigated for their potential to treat viral infections due to their high selectivity and antiviral activity with low toxicity .
Diabetes and Cardiovascular Diseases
Pyrrolo[3,4-c]pyridines have been studied for their efficacy in reducing blood glucose levels, which can be beneficial in the prevention and treatment of diabetes-related disorders, including hyperglycemia, diabetic dyslipidemia, and cardiovascular diseases .
Analgesic and Sedative Agents
Most pyrrolo[3,4-c]pyridine derivatives have been explored as analgesic and sedative agents, indicating their potential use in treating diseases of the nervous system .
Cancer Therapy
Imidazo[4,5-b]pyridine derivatives are being extensively researched as inhibitors of Aurora A kinase (AURAKA), a promising molecular target for cancer therapy due to its probable connection with carcinogenesis .
Drug Design and Discovery
Computational methods have been applied to pyrrolopyridine derivatives to design new inhibitors for various targets such as JAK1, showcasing the role of these compounds in drug discovery through molecular docking and dynamics simulation .
Biological Activity Studies
The biological activity of pyrrolo[3,4-c]pyridines has been reported in scientific literature, with investigations showing their potential therapeutic applications in diseases of the immune system .
Pharmaceutical Development
Pyrrolopyridine derivatives are being synthesized and characterized for their potential use in pharmaceuticals, playing an essential role in reactions such as halogen exchange which is crucial in drug synthesis processes .
Propriétés
IUPAC Name |
6-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-8-9-15-14(12)16-13/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXPUJRWZZKHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676820 | |
| Record name | 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1018441-04-7 | |
| Record name | 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1504080.png)

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate](/img/structure/B1504083.png)

